Higher Computed Lipophilicity (XLogP3) Relative to 6‑Phenoxypyridin-3‑ol Influences Predicted Membrane Permeation
6-(3-Methoxyphenoxy)pyridin-3-OL exhibits an XLogP3 of 2.3, compared with 2.0 for the des‑methoxy analog 6‑phenoxypyridin‑3‑ol [1][2]. The difference of +0.3 logP units indicates moderately higher lipophilicity, a parameter that often correlates with improved passive membrane permeability and oral absorption potential, provided solubility limits are not exceeded.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 6-phenoxypyridin-3-ol (CAS 1346542-46-8): 2.0 |
| Quantified Difference | +0.3 logP units (ΔXLogP3 = 0.3) |
| Conditions | XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
The 0.3 logP unit increase can shift a compound into a more favorable lipophilicity window for cell-based assays, making the meta‑methoxy derivative preferable for phenotypic screening campaigns where permeability is a limiting factor.
- [1] PubChem Compound Summary, CID 91903160, 6-(3-Methoxyphenoxy)pyridin-3-ol. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary, CID 86767888, 6-Phenoxypyridin-3-ol. National Center for Biotechnology Information, 2025. View Source
